

Technical Whitepaper: The Effect of MYX1715 on Gastric Cancer Cell Lines

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Compound of Interest		
Compound Name:	MYX1715	
Cat. No.:	B15603940	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MYX1715 is a highly potent, small-molecule inhibitor of N-Myristoyltransferase (NMT), an enzyme critical for the function of numerous proteins involved in oncogenic signaling. This document provides a comprehensive technical overview of the mechanism of action and effects of **MYX1715**, with a specific focus on its application to gastric cancer cell lines.

Data indicates that MYX1715 exhibits significant cytotoxic and senolytic activity. It effectively inhibits the proliferation of cancer cells, including the gastric cancer cell line SNU-620, at nanomolar concentrations. The primary mechanism of action involves the inhibition of N-myristoylation, a key lipid modification, which leads to the disruption of critical cellular processes. This disruption induces endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, a synthetic lethal relationship has been identified between NMT inhibition and the deregulation of MYC-family oncogenes, a common feature in many cancers. In these contexts, MYX1715 causes mitochondrial dysfunction, leading to targeted cell death. Preclinical studies in gastric cancer xenograft models confirm its anti-tumor efficacy. This whitepaper details the quantitative effects of MYX1715, outlines key experimental protocols for its evaluation, and visualizes its core mechanism of action.

Core Mechanism of Action: N-Myristoyltransferase Inhibition



MYX1715 is an inhibitor of both N-Myristoyltransferase 1 (NMT1) and NMT2, enzymes that catalyze the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a wide range of substrate proteins.[1][2] This modification, known as N-myristoylation, is essential for the proper subcellular localization, stability, and function of these proteins.[1][3]

Many proteins dependent on myristoylation are integral to cancer progression, including:

- Src Family Kinases: Non-receptor tyrosine kinases that require membrane association via myristoylation to execute their function in cell proliferation and survival pathways.[3][4][5]
- G-protein Subunits: Key components of signal transduction cascades that rely on myristoylation for membrane anchoring.[1][6]
- NDUFAF4: A mitochondrial respiratory complex I assembly factor whose myristoylation and stability are compromised by NMT inhibition in MYC-deregulated cells.[7]

By preventing N-myristoylation, **MYX1715** disrupts these signaling pathways, leading to potent anti-cancer effects.[1][6]

Quantitative Data: In Vitro and In Vivo Efficacy

MYX1715 demonstrates potent activity across various cancer cell lines and in preclinical gastric cancer models.

Table 1: In Vitro Potency of MYX1715

Compound	Cell Line	Cancer Type	Parameter	Value	Reference
MYX1715	SNU-620	Gastric Cancer	IC50	40 nM	[8]
MYX1715	LU0884	Not Specified	IC50	44 nM	[9]
MYX1715	LU2511	Not Specified	IC50	9 nM	[9]
MYX1715	-	-	KD	0.09 nM	[9]

Table 2: In Vivo Efficacy in Gastric Cancer Model

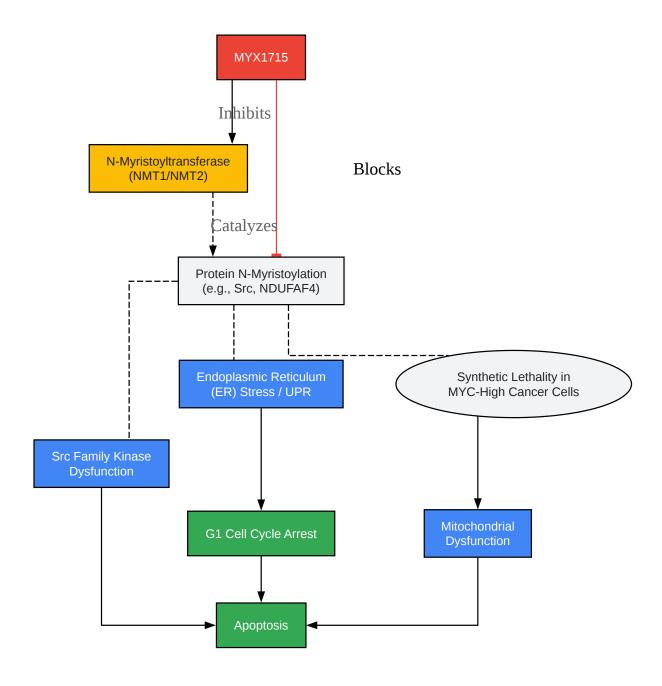


Compound	Model System	Dosing	Duration	Outcome	Reference
MYX1715	Gastric Cancer Xenograft	12.5 and 25 mg/kg (single dose)	20 days	Prevented tumor growth	[9]

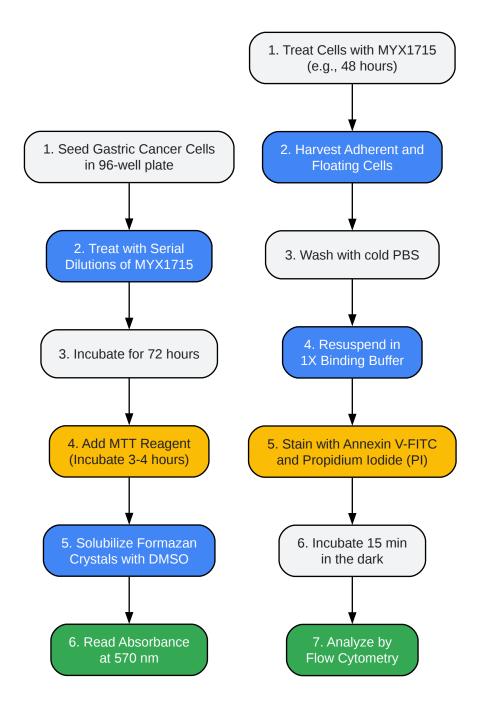
Signaling Pathway of NMT Inhibition

The inhibition of NMT by **MYX1715** initiates a cascade of cellular events culminating in apoptotic cell death. The specific pathway can be enhanced in cancers with MYC deregulation.









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